molecular formula C22H29NO3S B131975 8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- CAS No. 153804-28-5

8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-

Cat. No. B131975
M. Wt: 387.5 g/mol
InChI Key: SKYZDNPLWJRXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-, commonly known as ASB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. ASB belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of ASB is not fully understood, but it is believed to involve the modulation of several signaling pathways. ASB has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. ASB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.

Biochemical And Physiological Effects

ASB has been shown to have several biochemical and physiological effects. In animal studies, ASB has been shown to reduce inflammation and oxidative stress, improve glucose tolerance, and enhance insulin sensitivity. ASB has also been shown to reduce tumor growth and metastasis in animal models of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using ASB in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. ASB has also been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, the synthesis of ASB is a complex process that requires expertise in organic chemistry, which may limit its widespread use in lab experiments.

Future Directions

There are several future directions for the study of ASB. One area of research is the development of ASB-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of ASB, which could lead to the development of more effective drugs. Additionally, the synthesis of ASB derivatives with improved pharmacological properties is an area of ongoing research.

Scientific Research Applications

ASB has been the subject of several scientific studies that have explored its potential therapeutic properties. One of the key areas of research has been its anti-inflammatory activity. ASB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. ASB has also been studied for its potential as an anticancer agent. Studies have shown that ASB can induce apoptosis in cancer cells and inhibit their proliferation.

properties

CAS RN

153804-28-5

Product Name

8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-

Molecular Formula

C22H29NO3S

Molecular Weight

387.5 g/mol

IUPAC Name

8-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C22H29NO3S/c24-19-15-22(10-1-2-11-22)16-20(25)23(19)12-3-4-13-26-18-9-5-7-17-8-6-14-27-21(17)18/h5,7,9H,1-4,6,8,10-16H2

InChI Key

SKYZDNPLWJRXEB-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC3=CC=CC4=C3SCCC4

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC3=CC=CC4=C3SCCC4

Other CAS RN

153804-28-5

synonyms

8-(4-((3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-8-azaspiro(4.5) decane-7,9-dione

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g (6.62 mmol) of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, 2.5 g (18.04 mmol) of potassium carbonate and a catalytic amount of potassium iodide are added, with stirring, to 1 g (6.015 mmol) of 8-thiochromanol dissolved in 10 cm3 of N,N-dimethylformamide.
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2 g
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2.5 g
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0 (± 1) mol
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1 g
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10 mL
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